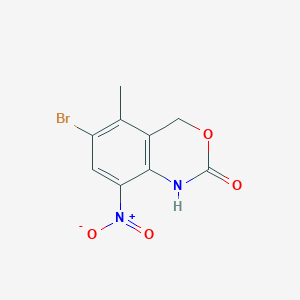
2H-3,1-Benzoxazin-2-one, 6-bromo-1,4-dihydro-5-methyl-8-nitro-
货号 B8619180
分子量: 287.07 g/mol
InChI 键: XVWWQWVOYAVZDW-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
Patent
US06172065B2
Procedure details


To a solution of 6-bromo-5-methyl-1,4-dihydro-benzo[d][1,3]oxazin-2-one (0.726 g, 3 mmol) in concentrate H2SO4 (4 mL), KNO3 (0.303 g, 3 mmol) was added at 0° C. Reaction mixture stirred 14 hours and poured over crushed ice. Yellow precipitate was obtained, which was filtered and dried. (Yield: 0.782=91%);
Quantity
0.726 g
Type
reactant
Reaction Step One

Name
KNO3
Quantity
0.303 g
Type
reactant
Reaction Step One


Identifiers


|
REACTION_CXSMILES
|
[Br:1][C:2]1[CH:12]=[CH:11][C:5]2[NH:6][C:7](=[O:10])[O:8][CH2:9][C:4]=2[C:3]=1[CH3:13].[N+:14]([O-])([O-:16])=[O:15].[K+]>OS(O)(=O)=O>[Br:1][C:2]1[CH:12]=[C:11]([N+:14]([O-:16])=[O:15])[C:5]2[NH:6][C:7](=[O:10])[O:8][CH2:9][C:4]=2[C:3]=1[CH3:13] |f:1.2|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0.726 g
|
|
Type
|
reactant
|
|
Smiles
|
BrC1=C(C2=C(NC(OC2)=O)C=C1)C
|
|
Name
|
KNO3
|
|
Quantity
|
0.303 g
|
|
Type
|
reactant
|
|
Smiles
|
[N+](=O)([O-])[O-].[K+]
|
|
Name
|
|
|
Quantity
|
4 mL
|
|
Type
|
solvent
|
|
Smiles
|
OS(=O)(=O)O
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
stirred 14 hours
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Reaction mixture
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
poured
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
over crushed ice
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Yellow precipitate was obtained
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
which was filtered
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
dried
|
Outcomes


Product
Details
Reaction Time |
14 h |
|
Name
|
|
|
Type
|
|
|
Smiles
|
BrC1=C(C2=C(NC(OC2)=O)C(=C1)[N+](=O)[O-])C
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
